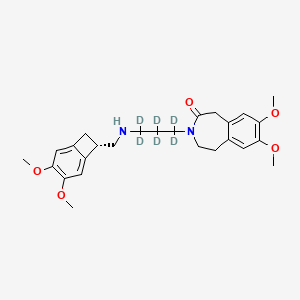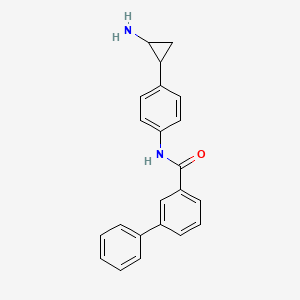
Riboflavin-5-Phosphate-13C4,15N2-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an easily absorbed micronutrient that plays a crucial role in maintaining health in humans and other animals . It is used primarily for scientific research purposes, particularly in studies involving metabolic processes and enzyme activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Riboflavin-5-Phosphate-13C4,15N2-1 can be synthesized by incorporating stable heavy isotopes of carbon and nitrogen into riboflavin. The process involves the phosphorylation of riboflavin using phosphoryl chloride . The reaction conditions typically require controlled temperatures and specific pH levels to ensure the successful incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with optimized conditions for higher yield and purity. The process includes the use of advanced chromatography techniques to separate and purify the labeled compound .
Análisis De Reacciones Químicas
Types of Reactions
Riboflavin-5-Phosphate-13C4,15N2-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role in biological systems.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of this compound can lead to the formation of flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are crucial cofactors in various enzymatic reactions .
Aplicaciones Científicas De Investigación
Riboflavin-5-Phosphate-13C4,15N2-1 has a wide range of scientific research applications:
Chemistry: Used as a stable isotope tracer in studies involving metabolic pathways and enzyme kinetics.
Biology: Helps in understanding the role of riboflavin in cellular processes and its impact on health.
Medicine: Investigated for its potential therapeutic effects and its role in treating riboflavin deficiency.
Industry: Used in the development of nutritional supplements and fortified foods.
Mecanismo De Acción
Riboflavin-5-Phosphate-13C4,15N2-1 exerts its effects by acting as a precursor to flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These cofactors are essential for various enzymatic reactions, including those involved in the oxidation of glucose-6-phosphate . The compound binds to riboflavin hydrogenase, riboflavin kinase, and riboflavin synthase, facilitating its conversion to FMN and FAD .
Comparación Con Compuestos Similares
Riboflavin-5-Phosphate-13C4,15N2-1 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in research studies. Similar compounds include:
Riboflavin-5-Phosphate: The unlabeled form of the compound.
Flavin Mononucleotide (FMN): A coenzyme derived from riboflavin.
Flavin Adenine Dinucleotide (FAD): Another coenzyme derived from riboflavin.
These compounds share similar biochemical roles but differ in their labeling and specific applications in research.
Propiedades
Fórmula molecular |
C17H21N4O9P |
|---|---|
Peso molecular |
462.30 g/mol |
Nombre IUPAC |
[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate |
InChI |
InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m1/s1/i13+1,15+1,16+1,17+1,19+1,20+1 |
Clave InChI |
FVTCRASFADXXNN-YKTCBDAOSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1C)N([13C]3=[15N][13C](=O)[15NH][13C](=O)[13C]3=N2)C[C@H]([C@H]([C@H](COP(=O)(O)O)O)O)O |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]ethyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]dodecanediamide](/img/structure/B12419934.png)



![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(4-hydroxyphenyl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12419965.png)




![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)
